molecular formula C6H10BrF3 B1611051 6-Bromo-1,1,1-trifluorohexane CAS No. 111670-37-2

6-Bromo-1,1,1-trifluorohexane

Cat. No. B1611051
CAS RN: 111670-37-2
M. Wt: 219.04 g/mol
InChI Key: CNJBUMYNBDASSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1,1,1-trifluorohexane (C6H3BrF3) is an organic compound with a molecular formula of C6H3BrF3 and a molecular weight of 218.96 g/mol. It is a colorless liquid that is insoluble in water but soluble in many organic solvents. It is a halogenated aliphatic hydrocarbon that has a wide range of applications in the fields of chemistry and biology. It is commonly used as a reagent for organic synthesis, as a catalyst for chemical reactions, and as a solvent for various reactions. It is also used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Scientific Research Applications

Synthesis of Heterocycles

6-Bromo-1,1,1-trifluorohexane has been reported as a precursor in the synthesis of various heterocyclic compounds. Martins (2002) described the synthesis of a series of brominated methoxy-trihalo-alkenones, including 6-bromo derivatives, which were utilized for the creation of heterocycles. The compounds were synthesized in high purity and good yields, highlighting the chemical's usefulness in heterocyclic synthesis (Martins, 2002).

Building Blocks for Fluorinated Compounds

Usachev et al. (2021) developed a method for the synthesis of 2-aryl-6-polyfluoroalkyl-4-pyrones, employing a one-pot oxidative cyclization process. The strategy involved the use of 6-aryl-1,1,1-trifluorohexene derivatives, demonstrating the role of this compound as a valuable building block in the creation of biologically important fluorinated azaheterocycles (Usachev et al., 2021).

Versatile Building Blocks for Substituted Dihydropyrans

Donslund et al. (2015) discussed the dienamine-mediated formation of highly substituted CF3-dihydropyrans using α-bromo-(trifluoromethyl)-enones, a category to which this compound belongs. The resulting products were used in coupling reactions, establishing these compounds as versatile building blocks for the synthesis of a wide range of substituted dihydropyran compounds (Donslund et al., 2015).

Bisphosphonic Acid Derivatives Synthesis

The synthesis and detailed characterization of bisphosphonates derived from this compound were elaborated by Turhanen (2022). Bisphosphonates, synthesized from 6-bromo derivatives, possess significant medicinal and non-medicinal applications, demonstrating the compound's potential in a broad spectrum of applications (Turhanen, 2022).

properties

IUPAC Name

6-bromo-1,1,1-trifluorohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrF3/c7-5-3-1-2-4-6(8,9)10/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJBUMYNBDASSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(F)(F)F)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20551140
Record name 6-Bromo-1,1,1-trifluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

111670-37-2
Record name 6-Bromo-1,1,1-trifluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-1,1,1-trifluorohexane
Reactant of Route 2
Reactant of Route 2
6-Bromo-1,1,1-trifluorohexane
Reactant of Route 3
Reactant of Route 3
6-Bromo-1,1,1-trifluorohexane
Reactant of Route 4
Reactant of Route 4
6-Bromo-1,1,1-trifluorohexane
Reactant of Route 5
Reactant of Route 5
6-Bromo-1,1,1-trifluorohexane
Reactant of Route 6
Reactant of Route 6
6-Bromo-1,1,1-trifluorohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.